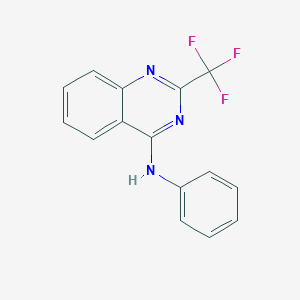

N-phenyl-2-(trifluoromethyl)-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” is a complex organic compound. It contains a quinazolinamine core, which is a type of heterocyclic compound. The quinazolinamine is substituted at the 2-position with a trifluoromethyl group and at the N-position with a phenyl group .

Synthesis Analysis

While the specific synthesis of “N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” is not available, similar compounds are often synthesized using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . Trifluoromethyl ketones (TFMKs) are also valuable synthetic targets in the construction of fluorinated pharmacons .Molecular Structure Analysis

The molecular structure of “N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” would be expected to contain a quinazolinamine core with a trifluoromethyl group at the 2-position and a phenyl group at the N-position .Aplicaciones Científicas De Investigación

Fluorine-Containing Drugs: The TFM group is prevalent in FDA-approved drugs. In recent years, both 2020 and 1996 witnessed a record number of new drug approvals (53 each). Among these, many compounds contained fluorine or fluorine-containing functional groups . These drugs span various therapeutic areas, including oncology, infectious diseases, and autoimmune disorders.

Trifluoromethyl Ketones (TFMKs)

TFMKs represent a valuable class of compounds. Here’s what you need to know:

Properties: TFMKs serve as synthetic targets and intermediates. They exhibit unique reactivity due to the trifluoromethyl moiety. Researchers exploit their properties for diverse applications, including drug synthesis .

Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen heterocycle, plays a crucial role in drug discovery:

Bioactive Molecules: Pyrrolidine-based compounds exhibit target selectivity. Variants like pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol contribute to drug development .

Direcciones Futuras

The future directions for research on “N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” could include further exploration of its synthesis, properties, and potential applications. Trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science .

Propiedades

IUPAC Name |

N-phenyl-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3/c16-15(17,18)14-20-12-9-5-4-8-11(12)13(21-14)19-10-6-2-1-3-7-10/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCKIYPOZQUNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)

![N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5874770.png)

![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)

![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)